Cas no 21288-60-8 (1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,12-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-)

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,12-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- structure
21288-60-8 structure
Nome del prodotto:1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,12-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-
Numero CAS:21288-60-8
MF:C22H20O9
MW:428.388807296753
CID:258494
PubChem ID:99207

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,12-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,12-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)-
    • .ε.-Rhodomycinone
    • Rhodomycinone
    • CHEMBL22025
    • epsilon-Rhodomycinon
    • methyl (1R,2R,4S)-2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
    • NSC 196524
    • AKOS004902751
    • Q27105038
    • methyl (1R,2R,4S)-2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 21288-60-8
    • Epsilon-rhodomycinone
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,12-pentahydroxy-6,11-dioxo-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • E-Rhodomycinone
    • AC1L40QH
    • CHEBI:75291
    • ε-Rhodomycinon
    • Inchi: InChI=1S/C22H20O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,10,16,23-24,27-28,30H,3,7H2,1-2H3
    • Chiave InChI: PYFOXRACBORDCT-UHFFFAOYSA-N
    • Sorrisi: COC(C1C(CC)(O)CC(O)C2=C(C3C(=O)C4C(=CC=CC=4C(=O)C=3C(O)=C12)O)O)=O

Proprietà calcolate

  • Massa esatta: 428.111
  • Massa monoisotopica: 428.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 3
  • Complessità: 768
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 162Ų

Proprietà sperimentali

  • Densità: 1.593
  • Punto di ebollizione: 590°Cat760mmHg
  • Punto di infiammabilità: 205.3°C
  • Indice di rifrazione: 1.705
  • PSA: 161.59000
  • LogP: 1.41360

1-Naphthacenecarboxylicacid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,12-pentahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BioAustralis
BIA-R2309-0.50mg
Rhodomycinone, ɛ-
21288-60-8 >95% by HPLC
0.50mg
$230.00 2025-03-20
1PlusChem
1P00CBW7-2.5mg
rhodomycinone
21288-60-8 ≥95%
2.5mg
$1013.00 2023-12-19
BioAustralis
BIA-R2309-2.50 mg
Rhodomycinone, ɛ-
21288-60-8 >95% by HPLC
2.50 mg
$735.00 2023-07-10
BioAustralis
BIA-R2309-0.50 mg
Rhodomycinone, ɛ-
21288-60-8 >95% by HPLC
0.50 mg
$210.00 2023-07-10
BioAustralis
BIA-R2309-2.50mg
Rhodomycinone, ɛ-
21288-60-8 >95% by HPLC
2.50mg
$805.00 2025-03-20
A2B Chem LLC
AF74487-2.5mg
rhodomycinone
21288-60-8 ≥95%
2.5mg
$783.00 2024-04-20
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd